2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one
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Overview
Description
2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-b][1,4]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrimidine and oxazine rings, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with phenyl-substituted aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or other solvents, with the addition of ammonium acetate or other bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and green chemistry techniques can enhance the efficiency and sustainability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cAMP-phosphodiesterase, leading to the modulation of intracellular signaling pathways. It may also interact with receptors and other proteins, influencing various biological processes .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrimido[4,5-b]quinolines: Known for their anticancer and antimicrobial properties, these compounds have a similar core structure but differ in the fused ring systems .
Uniqueness: 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one is unique due to its specific combination of pyrimidine and oxazine rings, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
56830-47-8 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one |
InChI |
InChI=1S/C12H10N4O2/c13-12-15-10(17)9-11(16-12)18-6-8(14-9)7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,15,16,17) |
InChI Key |
VOJRKSUYDYWWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(O1)N=C(NC2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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